Cyclododecane, butyl-
Description
Contextual Significance within Saturated Cyclic Hydrocarbon Chemistry
Saturated cyclic hydrocarbons, or cycloalkanes, are fundamental structures in organic chemistry. Their properties are often dictated by the size of the ring, which influences bond angles, torsional strain, and transannular interactions. Cyclododecane (B45066), with its 12-carbon ring, is a "large" ring and is notable for its low ring strain. wikipedia.org It can adopt a stable, square-like conformation. wikipedia.org
The parent compound, cyclododecane, is a crucial intermediate in the industrial production of polymers like Nylon-12 and is also used in the manufacturing of flame retardants and synthetic lubricants. nih.gov The introduction of a butyl group onto the cyclododecane scaffold is expected to alter its physical and chemical properties. The butyl group, a four-carbon alkyl substituent, would increase the compound's molecular weight and likely modify its melting point, boiling point, and solubility in various solvents. ontosight.ai For instance, the addition of alkyl groups generally increases the lipophilicity of a molecule.
To appreciate the position of butyl-cyclododecane, it is useful to compare the properties of its parent cycloalkane with other common cyclic hydrocarbons.
Overview of Current Research Trends and Foundational Principles
A significant area of modern organic chemistry is the development of methods for the selective functionalization of carbon-hydrogen (C-H) bonds. acs.org Alkanes are generally considered unreactive due to the strength and low polarity of their C-H bonds. The ability to selectively replace a hydrogen atom with a functional group, such as a butyl group, is a powerful tool for synthesizing new molecules with desired properties. nih.gov
Current research focuses on several key approaches to achieve C-H functionalization:
Transition-Metal Catalysis: Catalysts based on metals like rhodium, palladium, and copper can activate C-H bonds, allowing for the introduction of new functional groups. nih.gov These methods can offer high selectivity for specific C-H bonds.
Radical Reactions: The use of radical initiators can generate alkyl radicals from alkanes, which can then be trapped by various reagents to form functionalized products. researchgate.net
Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, can perform highly regio- and stereoselective oxidations of unactivated C-H bonds. nih.gov
The synthesis of butyl-cyclododecane would likely involve one of these strategies to attach the butyl group to the cyclododecane ring. The specific position of the butyl group would depend on the method used. For example, radical-based methods might lead to a mixture of isomers, while a directed catalytic approach could potentially offer greater control over the substitution pattern.
Historical Perspectives on Macrocyclic Alkane Functionalization
The field of macrocyclic chemistry, which encompasses molecules with large rings like cyclododecane, has its roots in the mid-20th century. A pivotal moment was the serendipitous discovery of crown ethers by Charles J. Pedersen in the 1960s. This discovery, which led to the 1987 Nobel Prize in Chemistry being awarded to Pedersen, along with Donald J. Cram and Jean-Marie Lehn, opened up the vast field of supramolecular chemistry and host-guest interactions.
Initially, the synthesis of macrocycles was a significant challenge, often resulting in very low yields. The development of new synthetic methodologies, such as high-dilution techniques and template-directed synthesis, has made these molecules more accessible. acs.org
The functionalization of pre-formed macrocyclic alkanes has also been a long-standing challenge. The conformational flexibility and the presence of multiple, chemically similar C-H bonds make selective reactions difficult. Early methods for functionalization were often harsh and lacked selectivity. However, the advancement of catalytic systems and a deeper understanding of reaction mechanisms have led to more sophisticated approaches for the site-selective modification of macrocycles. nih.govmdpi.com These developments are crucial for tuning the properties of macrocycles for specific applications, from materials science to medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
102860-64-0 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
butylcyclododecane |
InChI |
InChI=1S/C16H32/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h16H,2-15H2,1H3 |
InChI Key |
HKWYXSDUQKXDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Cyclododecane and Its Functionalized Congeners
Direct Alkylation Strategies of Cyclododecane (B45066) Scaffolds
The direct introduction of a butyl group onto a pre-existing cyclododecane ring represents the most atom-economical approach to synthesizing butyl-cyclododecane. This can be pursued through classical electrophilic substitution or modern catalytic C-H bond functionalization.
Mechanistic Investigations of Butyl Halide-Mediated Alkylations
The direct alkylation of an alkane substrate such as cyclododecane with a butyl halide is conceptually based on the principles of the Friedel-Crafts reaction. byjus.comorganic-chemistry.org While typically applied to aromatic substrates, the underlying mechanism can be extended to alkanes, albeit with significant challenges. The reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which facilitates the formation of an electrophile from the alkyl halide. byjus.comberkeley.edu
The mechanism proceeds in several steps:
Generation of Electrophile: The Lewis acid catalyst reacts with the butyl halide (e.g., butyl chloride) to form a highly polarized complex. This complex can then generate a butyl carbocation (or a species with significant carbocationic character). byjus.commasterorganicchemistry.com
Electrophilic Attack: The generated butyl cation acts as a potent electrophile. In the context of an alkane like cyclododecane, this electrophile can abstract a hydride ion (H⁻) from a C-H bond on the cyclododecane ring, forming butane (B89635) and a cyclododecyl cation.
Alkylation: The cyclododecyl cation can then react with another molecule of the alkylating agent or undergo rearrangement. However, a more common pathway in alkane functionalization involves the formation of a five-coordinate carbonium ion intermediate, which then eliminates a proton to yield the alkylated product and regenerate the catalyst. byjus.com
Key challenges in applying this method to cyclododecane include the high reactivity of the carbocation intermediates, which can lead to side reactions, and the general inertness of alkane C-H bonds, requiring harsh reaction conditions. berkeley.educerritos.edu Carbocation rearrangements are a known issue in Friedel-Crafts alkylations, though they are less likely with primary halides like butyl chloride compared to longer-chain analogues. masterorganicchemistry.com Synergistic Brønsted/Lewis acid systems have also been explored for alkylations using precursors like di-tert-butylperoxide, which can generate alkylating species under milder conditions. rsc.org
Catalytic Approaches to C-H Bond Functionalization
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve direct C-H bond functionalization, offering a more selective and milder alternative to classical methods. These strategies typically involve the activation of a C-H bond by a metal center, followed by coupling with an alkyl source. For cyclododecane, this provides a direct route to butyl-cyclododecane.
Several transition metals have been employed for this purpose:
Iridium-Based Catalysts: Pincer-ligated iridium complexes are particularly effective for alkane dehydrogenation and C-H activation. rsc.orgosti.govacs.org Cationic iridium complexes can catalyze the transfer-dehydrogenation of alkanes, including cyclododecane, to form alkenes, demonstrating their ability to activate the strong C-H bonds of the substrate. osti.gov The mechanism often involves oxidative addition of the C-H bond to the iridium center, forming a metal-hydride intermediate which can then undergo further reaction. osti.gov
Rhodium-Based Catalysts: Rhodium complexes, particularly Rh(I) and Rh(III), are powerful catalysts for chelation-assisted C-H functionalization. nih.gov While often requiring a directing group on the substrate, these catalysts have been used for the direct alkylation of C(sp²) and C(sp³) centers. nih.govrsc.org The mechanism for Rh(I) typically involves oxidative addition of the C-H bond, migratory insertion of an alkene, and reductive elimination. Rh(III) catalysts often operate via a concerted metalation-deprotonation pathway. researchgate.net
Other Metal Catalysts: Research has also explored the use of iron, cobalt, and palladium catalysts for C-H activation. nsf.govsoton.ac.uk These non-precious metals are attractive due to their abundance and lower toxicity. soton.ac.uk For instance, N-hydroxyphthalimide (NHPI) combined with a cobalt salt has been shown to be effective in the aerobic oxidation of cyclododecane, proceeding through a hydrogen-atom-transfer (HAT) mechanism where a C-H bond is homolytically cleaved. nsf.govnih.gov
These catalytic methods offer high selectivity, often under milder conditions than traditional approaches. The choice of catalyst and ligands can influence which C-H bond in a complex molecule is functionalized. nih.gov
Table 1: Catalytic Systems for C-H Functionalization of Cycloalkanes
| Catalyst System | Substrate(s) | Reaction Type | Key Findings/Mechanism | Reference |
|---|---|---|---|---|
| Cationic Iridium Pincer Complex ((iPrPCP)IrH+) | Cyclododecane, Cyclooctane, n-Alkanes | Transfer Dehydrogenation, H/D Exchange | Activates C-H bonds; reactivity correlates with ring strain. Mechanism involves β-agostic assistance. | acs.orgosti.gov |
| Rhodium(III) Complexes (e.g., [Cp*RhCl₂]₂) | Arenes with directing groups, Cyclopropanols | C-H Alkylation | Catalyzes C-H activation and C-C cleavage for alkylation. | researchgate.net |
| NHPI/Cobalt(II) Acetate (B1210297) | Cyclododecane, Cyclohexane | Aerobic Oxidation | Proceeds via a Hydrogen-Atom-Transfer (HAT) mechanism to form ketones and alcohols. | nsf.gov |
| Rhodium(I)/Chiral Phosphine (B1218219) | Aryl Ketones, Alkenes | C-H Alkylation/Annulation | Chelation-assisted C-H activation for intermolecular ortho-alkylation. | nih.gov |
| Palladium on Carbon (Pd/C) | Cyclododecatriene | Hydrogenation | While not a C-H alkylation, it's a key related reaction for precursor synthesis. | kpi.ua |
Hydrogenation of Unsaturated Butyl-Cyclododecene Derivatives
An alternative, multi-step route to butyl-cyclododecane involves the creation of an unsaturated butyl-substituted cyclododecene (B75492) intermediate, followed by its complete saturation via catalytic hydrogenation. This pathway leverages the reliability of hydrogenation reactions and the accessibility of ketone precursors.
A plausible and chemically robust sequence is as follows:
Nucleophilic Addition to Cyclododecanone (B146445): The synthesis begins with cyclododecanone. A butyl group is introduced via a Grignard reaction, where butylmagnesium bromide adds to the carbonyl carbon to form the tertiary alcohol, 1-butylcyclododecan-1-ol. uni-koeln.dedss.go.th
Dehydration to Butyl-cyclododecene: The resulting alcohol is then dehydrated under acidic conditions to yield an alkene. This elimination reaction typically produces a mixture of isomers, including the endocyclic alkene (1-butylcyclododec-1-ene) and the exocyclic alkene (butylidenecyclododecane).
Catalytic Hydrogenation: The final step is the catalytic hydrogenation of the double bond in the butyl-cyclododecene mixture. This reduction reaction saturates the ring, yielding the target molecule, butyl-cyclododecane. This step is highly efficient and can be carried out using various heterogeneous catalysts. monash.edu
Commonly used catalysts for the hydrogenation of cycloalkenes include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. kpi.uarsc.orgresearchgate.net The reaction is typically performed under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure, depending on the substrate's reactivity and the chosen catalyst. researchgate.netgoogle.com Studies on the hydrogenation of substituted cycloalkenes show that the stereochemistry of the product can often be controlled by the choice of catalyst and reaction conditions. acs.orgacs.org For instance, palladium catalysts often favor the formation of equatorial isomers in the hydrogenation of substituted cyclohexanes. researchgate.net
Synthetic Routes via Cyclododecanone and Related Precursors
Cyclododecanone is a readily available and versatile starting material for the synthesis of various substituted cyclododecanes, including those with butyl moieties. researchgate.net
Incorporation of Butyl Moieties through Organometallic Reagents (e.g., Butyllithium (B86547) in reactions of cyclododecanone derivatives)
Organometallic reagents, particularly butyllithium (n-BuLi), are powerful nucleophiles capable of adding a butyl group to the electrophilic carbonyl carbon of cyclododecanone and its derivatives. acs.org
The reaction of n-BuLi with cyclododecanone itself leads to the formation of 1-butylcyclododecan-1-ol, the same intermediate as in the Grignard route described in section 2.2. unl.edu This alcohol can then be further processed.
Alternatively, butyllithium can be used in reactions with derivatives of cyclododecanone. For example, the cleavage of 1,4-dithiaspiro[4.11]hexadecane (the ethanedithiol ketal of cyclododecanone) with an excess of butyllithium results in the formation of cyclododecyl mercaptan in high yield. orgsyn.org This reaction proceeds through the in-situ generation of a thioketone, which is then reduced by butyllithium via a β-hydrogen transfer mechanism. orgsyn.org While this specific example yields a mercaptan, it demonstrates the utility of butyllithium in transforming cyclododecanone derivatives to introduce functionality onto the cyclododecane ring. In another synthetic context, n-butylmercaptan has been used as a co-catalyst in the reaction of cyclododecanone with phenol (B47542) to produce 4,4'-cyclododecylidenebisphenol. kpi.ua
Ring Expansion and Cyclization Reactions Yielding Butyl-Substituted Macrocycles
Ring expansion and cyclization reactions provide pathways to larger macrocycles starting from smaller rings like cyclododecanone. free.fr These methods can be used to synthesize functionalized macrocycles that either incorporate a butyl group during the process or can be butylated subsequently.
One notable example is the synthesis of a substituted (butyl)-cyclododecane carboxylate derivative through a tandem enolboration/hydroformylation/aldol cyclization sequence starting from a derivative of ethyl 2-oxocyclododecane carboxylate. tu-dortmund.de Such intramolecular cyclization strategies are powerful tools for constructing complex macrocyclic systems.
Ring expansion methodologies can increase the size of the cyclododecanone ring by one or more carbons. sci-hub.se For example, condensation of 1-methoxycyclododec-1-ene (derived from cyclododecanone) with an appropriate alkyne can lead to a Cope rearrangement, ultimately forming a sixteen-membered ring. rsc.org While not directly yielding a simple butyl-substituted ring, these methods highlight the potential to build larger, more complex structures from the cyclododecane framework, which could then be modified to include a butyl substituent.
Preparation of Specific Butyl-Containing Cyclododecane Derivatives
The introduction of butyl-containing functionalities onto a cyclododecane framework is a key strategy in modifying the properties of macrocyclic compounds. The tert-butyl group, in particular, is frequently employed as a protecting group for carboxylic acid functionalities during the synthesis of polyaza macrocycles.
Synthesis of Macrocyclic Tetraazamacrocycles with tert-Butyl Ester Functionalities (e.g., DO3A-tri-t-butyl ester)
The synthesis of DO3A-tri-t-butyl ester (1,4,7,10-tetraazacyclododecane-1,4,7-tris(t-butyl acetate)) is a well-established process, though various modifications exist to improve yield, purity, and cost-effectiveness. nih.govgoogle.com This compound is a vital precursor for creating bifunctional chelating agents capable of binding metal ions while also being conjugated to biomolecules. nih.gov
The general synthetic approach involves the selective N-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (also known as cyclen) with three equivalents of an alkylating agent bearing a tert-butyl ester group. A common and effective reagent for this purpose is tert-butyl bromoacetate (B1195939). orgsyn.orgnih.gov
One widely utilized method involves the reaction of cyclen with tert-butyl bromoacetate in the presence of a base. nih.gov The reaction conditions, such as the choice of solvent and base, as well as the reaction time and temperature, can significantly influence the outcome of the synthesis. For instance, the reaction can be performed in an aprotic solvent like dimethylacetamide (DMA) or acetonitrile, with a base such as sodium acetate or potassium carbonate. orgsyn.orgnih.gov
A detailed procedure involves dissolving cyclen and a base like sodium acetate in DMA. nih.gov To this suspension, a solution of tert-butyl bromoacetate in DMA is added dropwise at a controlled temperature, typically between 0 and 25 °C. google.comorgsyn.org The reaction is then allowed to proceed for an extended period, which can range from several hours to several days, to ensure the desired trisubstitution occurs. google.comorgsyn.org
The work-up procedure is critical for isolating the desired DO3A-tri-t-butyl ester with high purity. google.com This often involves filtration to remove insoluble by-products, followed by extraction and crystallization or chromatographic purification. google.comorgsyn.org Some methods report the isolation of the product as a salt, such as the hydrobromide salt, which can improve its purity and handling characteristics. google.com Yields for the synthesis of DO3A-tri-t-butyl ester can vary, with some procedures reporting yields of up to 81.5% for the hydrobromide salt. google.com
The purity of the final product is of utmost importance, especially when it is intended for use in clinical applications. Commercially available DO3A-tri-t-butyl ester can sometimes contain impurities such as dialkylated and tetra-alkylated cyclen by-products. nih.gov Therefore, robust synthetic and purification protocols are essential.
Below is a table summarizing a typical synthesis of DO3A-tri-t-butyl ester:
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield | Reference |
| 1 | 1,4,7,10-Tetraazacyclododecane (Cyclen) | tert-Butyl bromoacetate, Sodium acetate, N,N-Dimethylacetamide (DMA) | 0°C to room temperature, 5 days | 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Not specified | nih.gov |
| 2 | Cyclen | tert-Butyl bromoacetate, Chloroform | Not specified | DO3A-tri-t-butyl ester | Not specified | google.com |
| 3 | Cyclen | tert-Butyl bromoacetate, Potassium carbonate, Acetonitrile | 60°C, 4 hours | 1,4,7-Tris(tert-butoxycarbonylmethyl)-10-substituted-1,4,7,10-tetraazacyclododecane | 80% (for an N-alkylated derivative) | nih.gov |
| 4 | Cyclen | tert-Butyl bromoacetate | Not specified | DO3A-tri-t-butyl ester HBr salt | >70% | google.com |
The resulting DO3A-tri-t-butyl ester is a versatile intermediate. The remaining secondary amine on the cyclen ring can be further functionalized to introduce a linker for conjugation to a targeting biomolecule. Subsequently, the tert-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding tri-acetic acid (DO3A), which is a powerful chelating agent for various metal ions. researchgate.net
Chemical Reactivity and Mechanistic Transformations of Butyl Cyclododecane Systems
Electrophilic and Radical Substitution Reactions on the Cyclododecane (B45066) Ring
The large, saturated cyclododecane ring is relatively unreactive towards electrophilic attack due to the absence of π-electrons. cam.ac.uk However, under forcing conditions or with highly reactive electrophiles, substitution reactions can occur. taylorandfrancis.com The mechanism of electrophilic substitution on an alkane typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.com In the case of butyl-cyclododecane, the position of substitution would be influenced by the stability of the resulting carbocation.
Radical substitution reactions on the cyclododecane ring are more common. ucr.edu These reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism involving the formation of a cyclododecyl radical. csbsju.edu The presence of a butyl group can influence the regioselectivity of the substitution, with the tertiary C-H bond at the point of attachment of the butyl group being a potential site for abstraction due to the relative stability of the resulting tertiary radical. msu.edu
Halogenation, a common radical substitution reaction, can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light, or by using N-bromosuccinimide (NBS). ucr.edumsu.edu The reaction proceeds through initiation, propagation, and termination steps. csbsju.edu
Table 1: Comparison of Electrophilic and Radical Substitution on Butyl-Cyclododecane
| Reaction Type | Reagents | Intermediates | Key Features |
| Electrophilic Substitution | Strong electrophiles | Carbocations | Generally less facile on alkanes. |
| Radical Substitution | Halogens (Cl₂, Br₂), NBS, Peroxides | Free radicals | More common for alkanes, proceeds via a chain reaction. ucr.educsbsju.edu |
Reactivity Profiles of the Butyl Substituent
The butyl group attached to the cyclododecane ring exhibits its own characteristic reactivity, which can be exploited for further functionalization of the molecule.
Butyl-cyclododecanols, which can be synthesized from butyl-cyclododecane, can undergo dehydration to form butylcyclododecenes. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. google.comrsc.org The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, the formation of the less substituted Hofmann product can also occur, particularly with sterically hindered bases.
The dehydration of tertiary butyl alcohol is a well-studied process that can be carried out in either the liquid or vapor phase. google.comrsc.org In the context of butyl-cyclododecanols, the specific conditions, such as the choice of acid catalyst and temperature, would influence the product distribution.
The butyl group can undergo oxidation to introduce oxygen-containing functional groups. For instance, oxidation of a sec-butyl group could yield a ketone, while a primary butyl group could be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. 182.160.97 Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).
Conversely, functional groups on the butyl substituent can be reduced. For example, a carbonyl group within the butyl chain could be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). harvard.edu The choice of reducing agent is crucial, as some are more powerful and less selective than others. archive.org
Functional Group Interconversions on Butyl-Cyclododecane Derivatives
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.commit.eduslideshare.netorganic-chemistry.org For butyl-cyclododecane derivatives bearing functional groups on either the ring or the butyl chain, a wide array of these transformations are possible.
For example, a hydroxyl group on a butyl-cyclododecanol could be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile in an SN2 reaction to introduce a variety of other functional groups, including amines, azides, and nitriles. mit.edu A carboxylic acid derivative could be converted into an ester, amide, or acyl chloride. slideshare.net These interconversions significantly expand the synthetic utility of butyl-cyclododecane systems.
Catalytic Reactions Involving Butyl-Cyclododecane as a Substrate or Ligand
Butyl-cyclododecane and its derivatives can participate in various catalytic reactions. As a substrate, butyl-cyclododecane can undergo catalytic oxidation. For instance, the oxidation of cyclododecane to cyclododecanol (B158456) and cyclododecanone (B146445) can be catalyzed by various metal complexes. google.comresearchgate.netrsc.orgrsc.org The presence of a butyl group would likely influence the reaction's regioselectivity.
Furthermore, functionalized butyl-cyclododecane derivatives have the potential to act as ligands for metal catalysts. The large, flexible cyclododecane framework, combined with coordinating functional groups on the butyl substituent, could lead to the formation of novel catalytic systems with unique steric and electronic properties. For example, a butyl-cyclododecane bearing a phosphine (B1218219) or amine group could coordinate to a transition metal, creating a catalyst for reactions such as hydrogenation, cross-coupling, or polymerization. The specific structure of the butyl-cyclododecane ligand would influence the activity and selectivity of the resulting catalyst.
Spectroscopic Characterization Methodologies for Butyl Cyclododecane and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For butyl-cyclododecane, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton NMR (¹H NMR) Applications
¹H NMR spectroscopy of butyl-cyclododecane provides information on the number of different types of protons and their neighboring environments. The large, flexible cyclododecane (B45066) ring gives rise to a complex, broad multiplet for the ring protons, typically in the range of 1.2-1.6 ppm. The protons of the butyl group will exhibit more distinct signals. The terminal methyl (CH₃) group of the butyl chain is expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups of the butyl chain will appear as multiplets in the region of 1.2-1.4 ppm, potentially overlapping with the signals from the cyclododecane ring. The methine proton on the cyclododecane ring to which the butyl group is attached would be expected to have a chemical shift in the range of 1.5-1.8 ppm. The integration of these signals would correspond to the number of protons in each environment.
Due to the conformational flexibility of the large ring, the protons on the cyclododecane ring are often chemically equivalent or have very similar chemical shifts, leading to significant signal overlap. The addition of a substituent, like the butyl group, can induce slight differences in the chemical environments of the ring protons, leading to a more complex spectrum. In some cases, diastereotopic protons may be observed, especially in substituted cyclic systems, resulting in more complex splitting patterns. masterorganicchemistry.com
Table 1: Predicted ¹H NMR Chemical Shifts for Butyl-Cyclododecane
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclododecane Ring Protons (CH₂) | 1.2 - 1.6 | Multiplet | 22H |
| Butyl-CH₃ | ~0.9 | Triplet | 3H |
| Butyl-CH₂ (adjacent to CH₃) | ~1.3 | Sextet | 2H |
| Butyl-CH₂ (central) | ~1.2 | Quintet | 2H |
| Butyl-CH₂ (adjacent to ring) | ~1.4 | Multiplet | 2H |
Note: These are predicted values and can vary based on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Stereoisomer Differentiation
¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. For butyl-cyclododecane, the number of distinct signals will depend on the symmetry of the molecule. The large cyclododecane ring itself has a complex conformational landscape, and the presence of a butyl substituent further complicates this.
Generally, the carbon atoms of the cyclododecane ring will appear in the aliphatic region of the spectrum, typically between 20 and 40 ppm. The carbon to which the butyl group is attached will have a distinct chemical shift, likely in the range of 35-45 ppm. The carbons of the butyl group will also have characteristic chemical shifts, with the terminal methyl carbon appearing at around 14 ppm and the methylene carbons appearing between 20 and 35 ppm.
¹³C NMR is particularly useful for differentiating between stereoisomers, such as cis and trans isomers in substituted cycloalkanes. libretexts.org The different spatial arrangements of the substituents in stereoisomers lead to distinct chemical shifts for the carbon atoms. creative-biostructure.com For butyl-cyclododecane, while cis/trans isomerism in the traditional sense isn't applicable for a monosubstituted ring, the presence of stereocenters can lead to diastereomers, which would have different ¹³C NMR spectra. creative-biostructure.compearson.com The subtle differences in the electronic environments of the carbon atoms in different stereoisomers can be resolved, providing a means for their identification and quantification.
Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl-Cyclododecane
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclododecane Ring Carbons (CH₂) | 20 - 40 |
| Butyl-CH₃ | ~14 |
| Butyl-CH₂ | 20 - 35 |
Note: These are predicted values and can vary based on the solvent and specific stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds like butyl-cyclododecane. taylorandfrancis.comcopernicus.org
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase coated on the inside of the column. Butyl-cyclododecane, being a relatively nonpolar hydrocarbon, would be well-suited for analysis on a nonpolar or mid-polar column. cup.edu.cn
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of butyl-cyclododecane would show a molecular ion peak (M⁺) corresponding to its molecular weight, although this may be weak or absent in some cases. The fragmentation pattern is highly characteristic and can be used for structural confirmation. For alkyl-substituted cycloalkanes, common fragmentation pathways involve the loss of the alkyl side chain and fragmentation of the cycloalkane ring.
GC-MS is also a powerful tool for assessing the purity of a sample. The presence of impurities would be indicated by additional peaks in the chromatogram, and their mass spectra could be used for their identification. apt-int.com
Table 3: Predicted Key Mass Fragments for Butyl-Cyclododecane (m/z)
| Fragment | Description |
|---|---|
| 224 | Molecular Ion (M⁺) |
| 167 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 83, 69, 55, 41 | Characteristic cycloalkane ring fragments |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. elsevier.com These techniques are excellent for identifying the presence of specific functional groups. libretexts.org For a saturated hydrocarbon like butyl-cyclododecane, the key vibrational modes are the C-H and C-C stretching and bending vibrations.
In the IR spectrum of butyl-cyclododecane, the most prominent absorptions would be the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, which appear in the region of 2850-2960 cm⁻¹. The C-H bending vibrations would be observed at lower frequencies, typically around 1465 cm⁻¹ for CH₂ scissoring and 1375 cm⁻¹ for CH₃ symmetric bending. The large number of C-C single bonds will result in a complex series of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. scispace.com
Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov For nonpolar bonds, such as the C-C bonds in the cyclododecane ring and the butyl chain, Raman scattering is often more intense than IR absorption. Therefore, the C-C stretching vibrations would be more prominent in the Raman spectrum. The C-H stretching and bending vibrations are also observable in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for Butyl-Cyclododecane
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch (CH₂, CH₃) | 2850 - 2960 | IR, Raman |
| C-H Bend (CH₂) | ~1465 | IR |
| C-H Bend (CH₃) | ~1375 | IR |
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
For complex molecules like butyl-cyclododecane, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Advanced spectroscopic techniques, such as two-dimensional (2D) NMR, are invaluable for unambiguously assigning the structure.
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity within the molecule.
COSY experiments show correlations between protons that are coupled to each other, helping to trace out the spin systems of the butyl group and the cyclododecane ring.
HSQC experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, providing information about the connectivity between different parts of the molecule, such as the attachment point of the butyl group to the cyclododecane ring.
Advanced Mass Spectrometry Techniques , such as tandem mass spectrometry (MS/MS), can provide more detailed structural information by fragmenting the molecular ion or a specific fragment ion and analyzing the resulting daughter ions. scielo.br This can help to confirm the structure of the alkyl chain and the cycloalkane ring.
For stereochemical analysis, techniques such as chiral chromatography coupled with a spectroscopic detector can be used to separate and identify different stereoisomers. Additionally, the use of chiral shift reagents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for their differentiation. creative-biostructure.com
Computational Chemistry and Theoretical Investigations of Butyl Cyclododecane
Ab Initio and Density Functional Theory (DFT) Calculations for Energetics and Geometries
Ab initio and DFT methods are foundational tools in computational chemistry for determining the electronic structure, preferred geometries, and relative energies of molecules.
Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy (and computational cost). For butyl-cyclododecane, these methods could be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for its various possible conformations. The calculations would also yield the total electronic energy, allowing for the comparison of the relative stability of different isomers.
Density Functional Theory (DFT) : DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often favored for its balance of accuracy and computational efficiency, especially for larger molecules. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ), would be employed to perform geometry optimization and frequency calculations. For butyl-cyclododecane, DFT would be used to find the lowest energy structure (the ground state geometry) and calculate thermodynamic properties like enthalpy and Gibbs free energy.
Hypothetical Data Table for Geometric Parameters: A typical output from such calculations would be presented in a table format, though no specific values for butyl-cyclododecane are available.
| Parameter | Hypothetical Calculated Value |
| C-C bond length (ring) | ~1.54 Å |
| C-C bond length (butyl) | ~1.53 Å |
| C-H bond length | ~1.09 Å |
| C-C-C bond angle (ring) | ~112-115° |
| Dihedral angles | Variable (defining conformation) |
Conformational Searching and Potential Energy Surface Mapping
The flexibility of the twelve-membered cyclododecane (B45066) ring and the attached butyl group means that butyl-cyclododecane can exist in numerous conformations. Conformational analysis is the study of the energetics between these different spatial arrangements.
Conformational Searching : Algorithms such as systematic grid searches, random sampling (e.g., Monte Carlo methods), or molecular dynamics are used to explore the vast conformational space of the molecule. Each identified conformer would then be subjected to geometry optimization and energy calculation (typically using DFT) to identify the set of low-energy, stable structures. For butyl-cyclododecane, this search would be crucial to locate the global minimum energy conformation and other thermally accessible conformers. The bulky butyl group would likely prefer an equatorial-like position to minimize steric hindrance.
Potential Energy Surface (PES) Mapping : The PES is a mathematical relationship between the energy of a molecule and its geometry. For butyl-cyclododecane, a "relaxed PES scan" could be performed by systematically varying one or more key dihedral angles (e.g., those defining the ring shape or the orientation of the butyl group) while optimizing the rest of the geometry at each step. This process maps out the energy landscape, revealing the energy barriers between different conformers and identifying the transition states that connect them. This information is vital for understanding the dynamic behavior and interconversion pathways of the molecule's conformers.
Molecular Dynamics (MD) Simulations for Dynamic Properties
MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system.
Simulation Setup : An MD simulation of butyl-cyclododecane would begin by defining a starting geometry placed within a simulation box, often filled with a solvent to mimic solution-phase behavior. The interactions between atoms are described by a force field (e.g., OPLS, AMBER, GAFF), which is a set of parameters and equations that approximate the potential energy of the system.
Analysis of Dynamic Properties : The simulation solves Newton's equations of motion for the system over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities. Analysis of this trajectory would reveal:
Conformational Dynamics : How the molecule transitions between different stable conformations over time.
Solvent Interactions : If a solvent is included, MD can model how solvent molecules arrange around the nonpolar butyl-cyclododecane and calculate properties like the solvation free energy.
Advanced Derivatives and Functionalized Butyl Cyclododecane Analogs
Synthesis and Chemical Properties of Heteroatom-Containing Butyl-Cyclododecane Derivatives
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the cyclododecane (B45066) ring profoundly alters its properties, influencing its conformation, solubility, and coordination chemistry. A key strategy for synthesizing such derivatives involves using natural precursors like amino acids, which can introduce both a heteroatom and a functionalized side chain, such as a butyl group, in a stereocontrolled manner.
A significant example is the synthesis of aminobutyl derivatives of well-known macrocycles like 1,4,7,10-tetra-azacyclododecane (cyclen). Using (2S)-lysine as a chiral starting material, researchers have successfully constructed these complex structures. rsc.orgscispace.comrsc.org The synthetic pathway leverages the existing aminobutyl side chain of lysine, which becomes an integral part of the final macrocyclic derivative. This approach provides a C-functionalized cyclen analog where a butylamine (B146782) group is appended to the macrocyclic ring. Such derivatives are often prepared as precursors to bifunctional complexing agents for applications in medicine, for example, by attaching them to antibodies. rsc.orgscispace.comrsc.org
The chemical properties of these heteroatom-containing derivatives are dominated by the nature of the incorporated atoms. Nitrogen-containing rings, such as butyl-azacyclododecanes, exhibit basicity and are excellent ligands for metal ions. The synthesis of these compounds often involves protective group chemistry, for instance using tert-butyl carbamates (Boc) to modulate the reactivity of nitrogen atoms during the construction of the macrocycle. google.comnih.gov
Table 1: Synthesis of Heteroatom-Containing Cyclododecane Derivatives
| Derivative Type | Precursor(s) | Key Synthetic Steps | Resulting Structure | Ref. |
| Aminobutyl-azacyclododecane | (2S)-Lysine, Tosylated amines | Cyclization, Reduction | C-functionalized cyclen with an aminobutyl side chain | rsc.org |
| Thia-aza-oxacyclododecane | N/A | Multi-step cyclization | 1-Oxa-4,10-dithia-7-azacyclododecane ring with N-Boc protection | bldpharm.com |
| Hydroxypropyl-azacyclododecane | 1,4,7,10-tetraazacyclododecane (B123705), tert-butyl 2-bromoacetate | Sequential alkylation, Reduction, Hydrolysis | DOTA-analog with N-hydroxypropyl and three carboxymethyl arms | google.com |
Investigations into Spiro and Fused Ring Systems Incorporating Butyl-Cyclododecane Units
The construction of spiro and fused ring systems introduces significant three-dimensional complexity and conformational rigidity to the flexible cyclododecane framework. While specific examples starting directly from butyl-cyclododecane are not extensively documented, established synthetic routes using the parent cyclododecanone (B146445) serve as a blueprint for accessing these architectures. researchgate.net
Spirocycles are compounds where two rings share a single atom. A general method for their synthesis involves the reaction of a cyclic ketone, such as cyclododecanone, with bifunctional reagents. nih.govorgsyn.org For instance, a spiro-oxindole can be formed via the alkylation of an oxindole (B195798) derivative with a bis-electrophile that cyclizes to form the second ring attached at the C3 position of the oxindole. nih.gov A hypothetical synthesis of a butyl-substituted spirocycle would begin with the alkylation of cyclododecanone to produce butyl-cyclododecanone, which would then undergo similar spirocyclization protocols. The development of enantioselective methods for spirocycle synthesis has also become a major area of research, often employing organocatalysis. rsc.org
Fused ring systems, where two rings share two adjacent atoms, can be formed from cyclododecanone through tandem reactions. researchgate.net For example, multi-component reactions can yield pyridine (B92270) or benzo-fused cyclododecanes. sciencepublishinggroup.com Another powerful method is the ring-expanding cycloisomerization of specific precursors to generate fused bicyclic systems containing a cyclobutane (B1203170) ring. nih.gov These strategies demonstrate the versatility of the cyclododecane core in constructing complex polycyclic structures.
Table 2: Representative Spiro and Fused Ring Systems from Cycloalkanone Precursors
| System Type | Precursor | Reagents/Reaction Type | Product Description | Ref. |
| Spirocyclohexenone | Cyclooctanecarboxaldehyde | 1. Piperidine (enamine formation) 2. Methyl vinyl ketone | Spiro[5.7]tridec-1-en-3-one | orgsyn.org |
| Spiro-oxindole | Ethyl 2-oxindoline-5-carboxylate | Dianion alkylation with a bis-electrophile | Spiro[indoline-3,4'-piperidine] derivative | nih.gov |
| Fused Cyclobutane | Alkylidenecyclopropane acylsilane | Lewis Acid (BF₃·OEt₂) catalyzed cycloisomerization | Bicyclo[4.2.0]octane derivative | nih.gov |
| Fused Pyridine | Cyclododecanone | Multi-component tandem reaction | Pyridine/benzo fused cyclododecane | sciencepublishinggroup.com |
Chiral Butyl-Cyclododecane Derivatives and Their Enantioselective Synthesis
The creation of chiral butyl-cyclododecane derivatives is a key objective for applications in asymmetric catalysis and medicinal chemistry. Enantioselective synthesis can be achieved by two primary strategies: using a chiral starting material from the "chiral pool" or employing a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction.
As mentioned previously, the use of (2S)-lysine provides a direct route to enantiomerically pure C-functionalized cyclen derivatives bearing an aminobutyl group. rsc.orgscispace.comrsc.org In this case, the stereocenter from the natural amino acid is transferred directly to the final product. This method is highly efficient for creating specific stereoisomers.
Alternatively, asymmetric catalysis can be used to generate chirality. For example, the enantioselective synthesis of α-substituted cyclic ketones can be achieved through methods like copper-catalyzed conjugate addition of alkylzincs to cyclic nitroalkenes. sciencepublishinggroup.com While not demonstrated specifically for butyl-cyclododecane, these methodologies are generalizable. A prochiral butyl-substituted cyclododecenone could, in principle, be alkylated asymmetrically using a chiral catalyst to create a chiral butyl-cyclododecanone derivative. Similarly, organocatalysis has emerged as a powerful tool for a vast range of asymmetric transformations, including the synthesis of complex chiral heterocycles. nih.govwustl.edumdpi.com
Table 3: Approaches to Enantioselective Synthesis of Substituted Macrocycles
| Target Structure Type | Synthetic Approach | Chiral Source | Key Features | Ref. |
| Aminobutyl-azacyclododecane | Chiral Pool Synthesis | (2S)-Lysine | Direct incorporation of a chiral, functionalized side chain. | rsc.org |
| Acyclic/Macrocyclic α-Alkyl Ketones | Asymmetric Synthesis | Chiral Hydrazone Auxiliary (SAMP/RAMP) | Asymmetric alkylation of a ketone via a chiral lithioenamine intermediate. | sciencepublishinggroup.com |
| α-Chiral Bicyclo[1.1.1]pentanes | Multi-catalysis | Chiral Organocatalyst (Jørgensen-Hayashi catalyst) | Combination of organo-, photo-, and HAT catalysis to create α-chiral products. | nih.gov |
| Chiral β-Amino Esters | Organocatalysis | Cinchona alkaloid-derived thiourea | Asymmetric Mannich-type reaction with high enantioselectivity (>99% ee). | mdpi.com |
Polyfunctionalized Butyl-Cyclododecane Architectures
Introducing multiple functional groups onto a butyl-cyclododecane framework allows for the fine-tuning of its chemical behavior and the creation of complex molecular scaffolds. Radical-based C–H functionalization has proven to be a powerful tool for directly installing new groups onto unactivated alkanes, including cyclododecane. rsc.orgnih.gov
One common method involves the thermal decomposition of an initiator like di-tert-butyl peroxide (DTBP), which generates a tert-butoxyl radical. rsc.org This radical can abstract a hydrogen atom from the cyclododecane ring, creating a cyclododecyl radical. This radical intermediate can then be trapped by various agents or react with other molecules. For example, it can be coupled with indole (B1671886) derivatives to form C-alkylated indoles. rsc.org Applying this to butyl-cyclododecane would likely result in functionalization at various positions on the ring, with selectivity influenced by steric and electronic factors.
More advanced strategies enable the difunctionalization of molecules through radical cascade reactions. For instance, a process involving the alkylation of an alkynoate with a cycloalkane, followed by aryl migration and decarboxylation, can produce highly substituted olefins. researchgate.net In this reaction, cyclododecane can serve as the alkyl source, leading to a complex, polyfunctionalized product in a single operation. These methods highlight the potential to convert simple alkyl-cyclododecanes into valuable, intricate structures.
Table 4: Methods for the Functionalization of Cyclododecane
| Reaction Type | Reagents | Functional Group Introduced | Key Features | Ref. |
| Radical C-H Alkylation | Indole, di-tert-butyl peroxide (DTBP) | Indolyl group | Direct C(sp³)–H activation under metal-free conditions. | rsc.org |
| C-H Aminoxylation | TEMPO⁺BF₄⁻, KOtBu | Aminoxy group (-ONTEMP) | Uses frustrated radical pairs for selective C-H abstraction; product can be converted to ketone or alcohol. | nih.gov |
| Oxidative Alkylation/Arylation | Aryl alkynoate, DTBP | Trisubstituted olefin | Radical cascade reaction involving C-H activation, alkylation, aryl migration, and decarboxylation. | researchgate.net |
| Photocatalytic Oxidation | N,N′-dimethyl-2,7-diazapyrenium (MDAP²⁺), Fe catalyst | Hydroxyl group (via ketone/alcohol) | Fenton-type alkane oxidation. | acs.org |
Applications of Butyl Cyclododecane in Chemical Science and Advanced Materials
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Butyl-cyclododecane and its parent compound, cyclododecane (B45066), are important intermediates in organic synthesis. wikipedia.org Cyclododecane itself is a precursor in the production of commercially significant compounds like laurolactam, which is the monomer for Nylon 12. wikipedia.orgresearchgate.net The synthesis of cyclododecane is a well-established industrial process, typically involving the trimerization of butadiene to 1,5,9-cyclododecatriene, followed by hydrogenation. google.comresearchgate.net
The presence of the butyl group on the cyclododecane ring provides a handle for further functionalization, allowing for the creation of more complex molecules. For instance, substituted cyclododecanes can be prepared from butadiene in a two-step process. google.com The initial trimerization of butadiene using a Ziegler-type organometallic complex catalyst yields 1,5,9-cyclododecatriene, which is subsequently hydrogenated over a noble metal catalyst to form the cyclododecane ring. google.com The introduction of alkyl groups, such as butyl, can be achieved through various organic reactions.
The reactivity of the cyclododecane ring itself can be exploited. For example, the oxidation of cyclododecane is a key step in producing cyclododecanone (B146445), another vital industrial intermediate. researchgate.netresearchgate.net This ketone is a precursor for various natural products and fragrances. researchgate.net The principles of these transformations can be extended to butyl-cyclododecane, opening pathways to a diverse range of substituted macrocyclic compounds.
Precursors in Polymer and Material Science (e.g., monomers for specialized polymers, synthetic oils)
The bulky and flexible nature of the butyl-cyclododecane structure makes it an interesting candidate as a monomer or a building block for specialized polymers and materials. The incorporation of the cyclododecyl group into a polymer backbone can significantly influence the material's properties.
For example, research has been conducted on polyimides derived from a diamine containing a pendant cyclododecylidene group, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD). kpi.ua These polyimides exhibited good thermal stability, with decomposition temperatures ranging from 430°C to 483°C, and glass transition temperatures between 259°C and 276°C. kpi.ua The resulting polyimide films showed tensile strengths in the range of 76–112 MPa and tensile moduli between 2.1–3.5 GPa. kpi.ua This demonstrates how incorporating the cyclododecane moiety can lead to polymers with desirable thermal and mechanical properties.
Furthermore, butyl-cyclododecane can be a component in the formulation of synthetic oils. Synthetic lubricants often consist of artificially made chemical compounds designed to have superior properties compared to conventional mineral oils. machinerylubrication.com Compounds like butyl-cyclododecane, with their stable cycloalkane structure, can contribute to the high thermal stability and desirable viscosity characteristics of synthetic lubricants. google.comgoogleapis.com The copolymerization of monomers like n-butyl methacrylate (B99206) with α-olefins can produce synthetic fluids with a wide range of properties suitable for lubricant formulations. researchgate.net
Table 1: Properties of Polyimides Derived from BAPCD
| Property | Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 259 - 276 °C kpi.ua |
| Initial Decomposition Temperature | 430 - 483 °C kpi.ua |
| Temperature at 10% Mass Loss | 504 - 526 °C kpi.ua |
| Tensile Strength | 76 - 112 MPa kpi.ua |
| Tensile Modulus | 2.1 - 3.5 GPa kpi.ua |
Components in Catalytic Systems and Reaction Media
The chemical stability of saturated hydrocarbons like butyl-cyclododecane makes them suitable for use as components in catalytic systems and as reaction media under certain conditions. While not a catalyst itself, its inertness can be advantageous in reactions where the solvent or medium should not participate in the chemical transformation.
Ionic liquids are often explored as green reaction media and catalysts. researchgate.net For instance, chloroaluminate ionic liquids have been used as both the reaction medium and catalyst for the cyclization of 1-dodecene (B91753) to cyclododecane. ionike.com In such systems, an inert co-solvent might be employed, and a stable hydrocarbon like butyl-cyclododecane could potentially serve this role in related applications.
Furthermore, in the field of catalysis, the ligands coordinated to a metal center play a crucial role in the catalyst's activity and selectivity. Macrocyclic compounds, including derivatives of cyclododecane, are used to create specific ligand environments. For example, 1,4,7,10-tetraazacyclododecane (B123705) derivatives are used as chelating agents for various metal ions, forming complexes that can act as catalysts. thegoodscentscompany.comroyalsocietypublishing.org The butyl group in butyl-cyclododecane could be functionalized to create novel macrocyclic ligands with specific steric and electronic properties, thereby influencing the performance of catalytic systems.
Applications in Analytical Chemistry as Reference Standards
In analytical chemistry, reference standards are crucial for the validation of analytical methods and for ensuring the quality and accuracy of quantitative measurements. nih.gov These standards are highly purified compounds with well-characterized properties. oealabs.com
Given its stable chemical nature, butyl-cyclododecane can serve as an analytical reference standard in various chromatographic techniques, such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its specific retention time and mass spectrum would allow it to be used as an internal standard or for the calibration of analytical instruments. Certified reference materials (CRMs) are essential for validating new analytical methods and are widely used in fields like environmental analysis, food testing, and clinical diagnostics. nih.govsigmaaldrich.com A high-purity sample of butyl-cyclododecane could be certified and used for these purposes.
Environmental Fate and Degradation Mechanisms of Butyl Cyclododecane
Biodegradation Pathways and Microbial Transformation
Biodegradation is a primary mechanism for the breakdown of hydrocarbons in the environment, driven by the metabolic activity of microorganisms. nih.gov While cyclododecane (B45066) itself is known to be persistent and not easily biodegraded, the presence of an alkyl side chain, such as a butyl group, can influence its susceptibility to microbial attack. wikipedia.orgcoastalwiki.orgmiljodirektoratet.no
The aerobic biodegradation of cycloalkanes is generally initiated by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon structure, making it more water-soluble and susceptible to further breakdown. nih.govbiorxiv.org For butyl-cyclododecane, this process would likely follow a multi-step pathway:
Initial Hydroxylation : The degradation is expected to begin with an enzymatic oxidation catalyzed by a monooxygenase, such as an alkane hydroxylase (e.g., AlkB) or a cytochrome P450 enzyme. frontiersin.orgresearchgate.net This initial attack could occur at two principal locations: the cyclododecane ring, forming various isomers of butyl-cyclododecanol , or the butyl side chain, forming compounds like (4-hydroxybutyl)cyclododecane .
Alcohol Dehydrogenation : The resulting alcohol is then oxidized by dehydrogenases to form a corresponding ketone or aldehyde. For instance, butyl-cyclododecanol would be converted to butyl-cyclododecanone .
Ring Cleavage or Side-Chain Degradation : Following the formation of the ketone, two main routes are possible. The cyclododecane ring may be cleaved through a Baeyer-Villiger monooxygenase-catalyzed reaction, leading to the formation of a linear ester, which is subsequently hydrolyzed to a long-chain dicarboxylic acid. Alternatively, the butyl side chain could undergo degradation via beta-oxidation if the initial attack occurred on the chain.
Central Metabolism : The resulting linear fatty acids or dicarboxylic acids can then be funneled into the cell's central metabolic pathways, such as the beta-oxidation cycle and the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and water) and the production of new biomass. nih.govbiorxiv.org
| Step | Process | Reactant | Key Enzymes | Potential Product(s) |
|---|---|---|---|---|
| 1 | Initial Hydroxylation | Butyl-cyclododecane | Monooxygenases (e.g., AlkB, P450) | Butyl-cyclododecanol |
| 2 | Dehydrogenation | Butyl-cyclododecanol | Alcohol Dehydrogenase | Butyl-cyclododecanone |
| 3 | Ring Cleavage | Butyl-cyclododecanone | Baeyer-Villiger Monooxygenase | Long-chain dicarboxylic acids |
| 4 | Mineralization | Linear acid intermediates | TCA Cycle Enzymes | CO₂, H₂O, Biomass |
Sorption and Mobility in Environmental Compartments (e.g., soil, water, sediment)
The mobility of an organic compound in the environment is largely determined by its tendency to sorb (adhere) to soil particles, sediment, and organic matter. This behavior is primarily governed by the compound's hydrophobicity, which is often quantified by the octanol-water partition coefficient (LogP or Kₒw). herts.ac.uknih.gov
Cyclododecane is known to be a highly lipophilic (fat-loving) compound, meaning it has low water solubility and a strong affinity for organic matter. wikipedia.orgcoastalwiki.org The addition of a four-carbon butyl group to the cyclododecane structure increases its molecular weight and further enhances its lipophilicity. Consequently, butyl-cyclododecane is expected to have a very high LogP value and a correspondingly high soil organic carbon-water (B12546825) partitioning coefficient (Kₒc). mdpi.comfrontiersin.org
This strong sorption potential has several environmental implications:
Low Mobility in Soil : Butyl-cyclododecane will bind tightly to the organic carbon fraction of soil. This significantly restricts its movement through the soil column, making leaching into groundwater highly improbable. researchgate.netconicet.gov.ar
Partitioning to Sediment : In aquatic systems, the compound will preferentially partition from the water column into the sediment, where it can accumulate.
Reduced Bioavailability : While the compound may persist, its strong binding to soil and sediment can reduce its bioavailability to microorganisms, potentially slowing its rate of biodegradation.
| Compound | Molecular Formula | LogP (Octanol-Water Partition Coefficient) | Expected Sorption Behavior | Inferred Mobility |
|---|---|---|---|---|
| Cyclododecane | C₁₂H₂₄ | ~6.1 (Experimental) | Strong sorption to organic matter | Low |
| Butyl-cyclododecane | C₁₆H₃₂ | >7.0 (Estimated) | Very strong sorption to organic matter | Very Low |
Identification and Characterization of Environmental Metabolites
Identifying the transformation products, or metabolites, of a chemical is crucial for a complete environmental risk assessment, as these new compounds may have their own distinct properties. While no specific environmental metabolites of butyl-cyclododecane have been documented, a list of probable initial metabolites can be proposed based on the known biodegradation pathways of alkylated cycloalkanes. nih.govnih.gov
The initial steps of microbial degradation would likely produce a suite of hydroxylated and oxidized derivatives. These potential metabolites are more polar (more water-soluble) than the parent compound.
| Potential Metabolite | Precursor Compound | Formation Pathway | Expected Properties |
|---|---|---|---|
| Butyl-cyclododecanol (isomers) | Butyl-cyclododecane | Hydroxylation of the cyclododecane ring | More polar than parent compound |
| (Hydroxybutyl)cyclododecane (isomers) | Butyl-cyclododecane | Hydroxylation of the butyl side chain | More polar than parent compound |
| Butyl-cyclododecanone (isomers) | Butyl-cyclododecanol | Oxidation of the secondary alcohol | More polar than parent compound |
| Cyclododecyl butanoic acid | (4-hydroxybutyl)cyclododecane | Oxidation of the primary alcohol and aldehyde | Significantly more water-soluble |
| Long-chain dicarboxylic acids | Butyl-cyclododecanone | Ring fission (e.g., Baeyer-Villiger oxidation) | Water-soluble, more readily biodegradable |
Further degradation would break these initial products down into smaller molecules that are eventually incorporated into natural biogeochemical cycles. nih.gov The complete characterization of these metabolites would require dedicated laboratory studies with microbial cultures capable of degrading butyl-cyclododecane.
Q & A
Q. How can researchers align experimental protocols with evolving regulatory frameworks for cyclododecane, butyl-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
